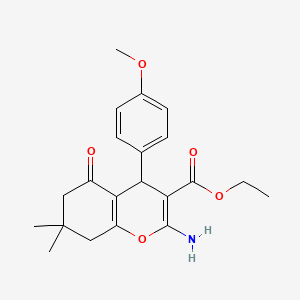![molecular formula C29H31NO B11524635 7-(4-tert-butylphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B11524635.png)
7-(4-tert-butylphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-TERT-BUTYLPHENYL)-3,3-DIMETHYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butylphenyl group, which contributes to its stability and reactivity. Its molecular structure includes multiple rings and a nitrogen atom, making it a versatile candidate for chemical reactions and applications.
Preparation Methods
The synthesis of 12-(4-TERT-BUTYLPHENYL)-3,3-DIMETHYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base such as NaOH. This reaction is typically carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions, which are facilitated by a nickel/dppf catalyst system . Common reagents used in these reactions include halides and Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of new carbon-carbon bonds .
Scientific Research Applications
12-(4-TERT-BUTYLPHENYL)-3,3-DIMETHYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in industrial applications such as the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 12-(4-TERT-BUTYLPHENYL)-3,3-DIMETHYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds such as 2,4,6-tri-tert-butylphenol and tris(2,4-tert-butylphenyl) phosphite, 12-(4-TERT-BUTYLPHENYL)-3,3-DIMETHYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE stands out due to its unique combination of structural features and reactivity . These similar compounds also contain tert-butylphenyl groups, but they differ in their overall molecular architecture and specific applications.
Properties
Molecular Formula |
C29H31NO |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
7-(4-tert-butylphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one |
InChI |
InChI=1S/C29H31NO/c1-28(2,3)20-13-10-19(11-14-20)25-22-15-12-18-8-6-7-9-21(18)27(22)30-23-16-29(4,5)17-24(31)26(23)25/h6-15,25,30H,16-17H2,1-5H3 |
InChI Key |
ZPWXFJIPDOYOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C=C3)C5=CC=C(C=C5)C(C)(C)C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11524553.png)
![(5E)-2-(4-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11524560.png)
![{2-[4-(Diphenylphosphoryl)butoxy]benzyl}(diphenyl)phosphane oxide](/img/structure/B11524567.png)
![7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11524571.png)
![8-Methyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11524578.png)
![[(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene](/img/structure/B11524585.png)
![2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11524589.png)
![3,5-diphenyl-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11524594.png)
![Benzenesulfonamide, 4-methyl-N-[2-chloro-1-(4-morpholyl)ethyl]-](/img/structure/B11524607.png)
![(2E)-2-cyano-3-{3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B11524616.png)
![ethyl 4-(5-{(E)-[1-(3-chlorophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11524629.png)
![(5Z)-3-butyl-5-[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11524636.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3,4-dichlorobenzamide](/img/structure/B11524637.png)

